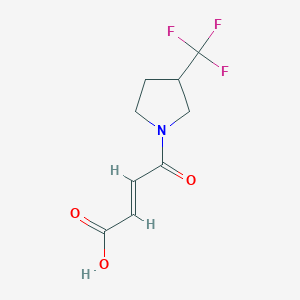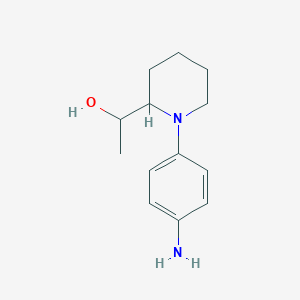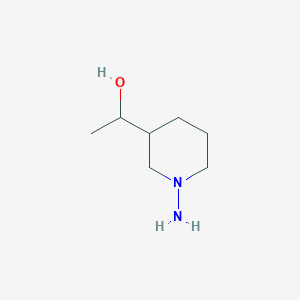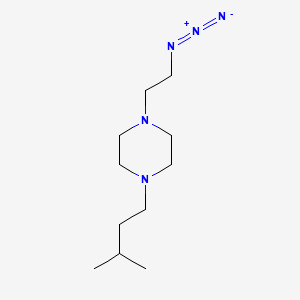
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
“4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole” is complex, with a pyrazole ring and a thiophene ring as key structural elements. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Researchers have synthesized and structurally characterized isostructural compounds related to pyrazole derivatives, revealing insights into their crystalline structures and potential applications in materials science. This work underscores the importance of structural analysis in understanding the properties and applications of novel compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reaction with Hydrazines
- The reaction of certain pyrrole derivatives with substituted hydrazines highlights the chemical versatility of pyrazoles, suggesting potential pathways for synthesizing a wide range of pyrazole-based compounds with diverse applications (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Unexpected Reactions and Mechanisms
- The unexpected reaction of certain pyrazole derivatives with thiourea, involving ANRORC rearrangement, reveals complex mechanisms that could lead to the discovery of new compounds with significant biological or material properties (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Antimicrobial and Anticancer Activities
- Studies on the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, indicate the potential for these compounds to serve as effective antimicrobial agents. This suggests that compounds with similar structural features may have biomedical applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
- Research into phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides highlights their antidepressant activity, providing a basis for investigating the neurological or pharmacological effects of similar compounds (Mathew, Suresh, & Anbazhagan, 2014).
Orientations Futures
Thiophene-based analogs, such as “4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole”, continue to be of interest in medicinal chemistry research due to their potential biological activity . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPIZFCMUTJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)



